N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide
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Overview
Description
N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various chemical, biological, and industrial applications due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One possible synthetic route could include:
Bromination: Introduction of a bromine atom to the benzene ring.
Benzoylation: Addition of a benzoyl group to the brominated benzene ring.
Sulfonation: Introduction of a methylsulfonyl group to another benzene ring.
Amidation: Formation of the amide bond between the two benzene rings.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The bromine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: : The compound can be used as an intermediate in the synthesis of more complex molecules. Biology : It may have potential as a biochemical probe or in the study of enzyme interactions. Medicine Industry : Uses in the production of polymers, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-4-(methylsulfonyl)benzamide
- N-(4-bromophenyl)-4-(methylsulfonyl)benzamide
- N-(2-benzoyl-4-bromophenyl)benzamide
Uniqueness
The presence of both the bromine and methylsulfonyl groups in N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4S/c1-28(26,27)17-10-7-15(8-11-17)21(25)23-19-12-9-16(22)13-18(19)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBYFZNOFGCZGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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